molecular formula C6H8N2O B3057675 2-Pyridinamine, 4-methyl-, 1-oxide CAS No. 83700-78-1

2-Pyridinamine, 4-methyl-, 1-oxide

Cat. No. B3057675
CAS RN: 83700-78-1
M. Wt: 124.14 g/mol
InChI Key: AQVLYYLHMTVGSS-UHFFFAOYSA-N
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Description

“2-Pyridinamine, 4-methyl-, 1-oxide” is a chemical compound with the molecular formula C6H8N2O . It is also known by other names such as “4-Picoline, 2-amino-”, “Ascensil”, “RA 1226”, “VMI 20-4”, “W 45”, “W 45 Raschig”, “2-Amino-4-Methylpyridine”, “2-Amino-4-picoline”, “4-Methyl-2-aminopyridine”, “4-Methyl-2-pyridinamine”, “4-Methyl-2-pyridylamine”, “4-Picolylamine”, “4M2AP”, “Methyl-4 amino-2-pyridine”, “Pyridine, 2-amino-4-methyl-”, “α-Amino-γ-picoline”, “2-Amino-γ-picoline”, “Aminopicoline”, “NSC 1490”, "NSC 6972" .


Synthesis Analysis

The synthesis of “2-Pyridinamine, 4-methyl-, 1-oxide” involves the reaction of 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine .


Molecular Structure Analysis

The molecular structure of “2-Pyridinamine, 4-methyl-, 1-oxide” can be represented as a 2D Mol file . The IUPAC Standard InChI is InChI=1S/C6H8N2/c1-5-2-3-8-6 (7)4-5/h2-4H,1H3, (H2,7,8) .


Physical And Chemical Properties Analysis

The molecular weight of “2-Pyridinamine, 4-methyl-, 1-oxide” is 124.14 . It has a melting point of 130-132 °C and a predicted boiling point of 384.8±22.0 °C . The predicted density is 1.18±0.1 g/cm3 .

Scientific Research Applications

  • Chemical Synthesis and Industrial Applications :

    • Pyridinols and pyridinamines, including 2-Pyridinamine derivatives, are valuable intermediates in the chemical industry. They are in demand as synthons for pharmaceutical products and as building blocks for polymers with unique physical properties. Enzymes or whole cells like Burkholderia sp. MAK1 offer a promising method for the regioselective oxyfunctionalization of pyridine derivatives, which is crucial for preparing various hydroxylated pyridines and pyridin-N-oxides (Stankevičiūtė et al., 2016).
  • Pharmacology and Potential Medical Uses :

    • Pyridine derivatives, including 2-Pyridinamine, show significant roles in the development of cognition-enhancing properties. For instance, a study on 2-Methyl-3-(2(S)-pyrrolidinylmethoxy)pyridine (ABT-089), a member of the 3-pyridyl ether class of nicotinic acetylcholine receptor (nAChR) ligands, indicates its positive effects in rodent and primate models of cognitive enhancement (Lin et al., 1997).
  • Biological Activities :

    • Pyridine N-oxide derivatives from Allium stipitatum, such as 2-(methyldithio)pyridine-N-oxide, demonstrate significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). They also exhibit notable antiproliferative properties in human cancer cell lines, indicating potential applications in antibacterial and anticancer therapies (O'Donnell et al., 2009).
  • Environmental and Ecological Impact Studies :

    • Pyriproxyfen, a pyridine-based pesticide, has been studied in zebrafish embryos to assess its ecotoxicological impact. The study reveals developmental toxicity, oxidative stress, and genotoxic effects at higher concentrations, highlighting the need for careful environmental management of pyridine-based compounds (Maharajan et al., 2018).

properties

IUPAC Name

1-hydroxy-4-methylpyridin-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-5-2-3-8(9)6(7)4-5/h2-4,7,9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQVLYYLHMTVGSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=N)N(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50408830
Record name 2-PYRIDINAMINE, 4-METHYL-, 1-OXIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50408830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Pyridinamine, 4-methyl-, 1-oxide

CAS RN

83700-78-1
Record name 2-PYRIDINAMINE, 4-METHYL-, 1-OXIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50408830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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